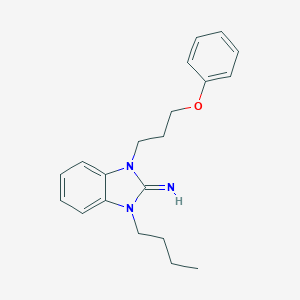![molecular formula C19H20N6S B379355 12,12,14,14-tetramethyl-4-pyridin-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene CAS No. 577762-31-3](/img/structure/B379355.png)
12,12,14,14-tetramethyl-4-pyridin-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8,10,10-Tetramethyl-2-(2-pyridinyl)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,10,10-Tetramethyl-2-(2-pyridinyl)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thieno components, followed by their fusion with the triazolo and pyrimidine rings under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8,8,10,10-Tetramethyl-2-(2-pyridinyl)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8,8,10,10-Tetramethyl-2-(2-pyridinyl)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8,8,10,10-Tetramethyl-2-(2-pyridinyl)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridinyl)-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]ethanone
- 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
Uniqueness
8,8,10,10-Tetramethyl-2-(2-pyridinyl)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
577762-31-3 |
|---|---|
Molecular Formula |
C19H20N6S |
Molecular Weight |
364.5g/mol |
IUPAC Name |
12,12,14,14-tetramethyl-4-pyridin-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C19H20N6S/c1-18(2)9-11-13-16-22-15(12-7-5-6-8-20-12)23-25(16)10-21-17(13)26-14(11)19(3,4)24-18/h5-8,10,24H,9H2,1-4H3 |
InChI Key |
YPEMCNWUQOHBQJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=N5)C |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B379278.png)



![(5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-p-tolyl-methanone](/img/structure/B379283.png)

![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B379288.png)
![3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B379289.png)


![1-[(4-chlorophenyl)sulfonyl]-3-(furan-2-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B379293.png)
